molecular formula C16H8Cl2FNO2S2 B4633117 5-(3,5-dichloro-4-hydroxybenzylidene)-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one

5-(3,5-dichloro-4-hydroxybenzylidene)-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4633117
M. Wt: 400.3 g/mol
InChI Key: QGALEDWDQNHBRP-MLPAPPSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,5-dichloro-4-hydroxybenzylidene)-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C16H8Cl2FNO2S2 and its molecular weight is 400.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.9357544 g/mol and the complexity rating of the compound is 550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Thiazolidinone derivatives, including compounds with structural similarities to the specified chemical, have been synthesized through various chemical reactions, aiming to explore their biological activities. For instance, the synthesis of new 5-arylidene-3-(4-methylbenzoyl)thiazolidine-2,4-diones with different arylidene groups has been reported, showcasing a broad spectrum of biological activities due to their structural diversity (Popov-Pergal et al., 2010). Moreover, the molecular structure of these compounds has been characterized using techniques like IR, NMR, and X-ray diffraction, providing insights into their potential interaction mechanisms with biological targets.

Biological Activities

Thiazolidinone derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Their interaction with various biological pathways allows for potential therapeutic applications:

  • Antimicrobial Activity : Certain thiazolidinone derivatives have shown promising antimicrobial properties against various bacterial strains. The structure-activity relationship analyses indicate that modifications in the thiazolidinone core can significantly influence their antimicrobial efficacy (Trotsko et al., 2018).

  • Anticancer Activity : The anticancer properties of thiazolidinone derivatives have been explored, with some compounds demonstrating selective inhibitory activity against leukemia cell lines. These findings suggest that thiazolidinone derivatives can be potential candidates for anticancer drug development (Subtelna et al., 2020).

  • Anti-inflammatory Activity : The anti-inflammatory potential of thiazolidinone derivatives has also been investigated, with some compounds showing significant activity in model assays. This highlights their potential as anti-inflammatory agents for therapeutic applications (Sunder & Maleraju, 2013).

Properties

IUPAC Name

(5Z)-5-[(3,5-dichloro-4-hydroxyphenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2FNO2S2/c17-11-4-8(5-12(18)14(11)21)6-13-15(22)20(16(23)24-13)10-3-1-2-9(19)7-10/h1-7,21H/b13-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGALEDWDQNHBRP-MLPAPPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=O)C(=CC3=CC(=C(C(=C3)Cl)O)Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Cl)O)Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,5-dichloro-4-hydroxybenzylidene)-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
5-(3,5-dichloro-4-hydroxybenzylidene)-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
5-(3,5-dichloro-4-hydroxybenzylidene)-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
5-(3,5-dichloro-4-hydroxybenzylidene)-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
5-(3,5-dichloro-4-hydroxybenzylidene)-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
5-(3,5-dichloro-4-hydroxybenzylidene)-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one

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